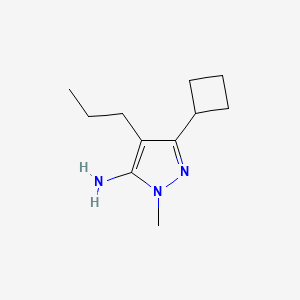

3-cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17514172

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3 |

|---|---|

| Molecular Weight | 193.29 g/mol |

| IUPAC Name | 5-cyclobutyl-2-methyl-4-propylpyrazol-3-amine |

| Standard InChI | InChI=1S/C11H19N3/c1-3-5-9-10(8-6-4-7-8)13-14(2)11(9)12/h8H,3-7,12H2,1-2H3 |

| Standard InChI Key | OPWPKEUGKAHEAY-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(N(N=C1C2CCC2)C)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 3-cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine features a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—substituted at positions 1, 3, 4, and 5. The cyclobutyl group at position 3 introduces steric strain, while the methyl and propyl groups at positions 1 and 4 enhance hydrophobicity, influencing its pharmacokinetic profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₃ |

| Molecular Weight | 193.29 g/mol |

| IUPAC Name | 5-Cyclobutyl-2-methyl-4-propylpyrazol-3-amine |

| Canonical SMILES | CCCCC1=C(N(N=C1C2CCC2)C)N |

| InChI Key | OPWPKEUGKAHEAY-UHFFFAOYSA-N |

The compound’s cyclobutyl group distinguishes it from simpler pyrazole derivatives, conferring conformational rigidity that may enhance target binding specificity. Theoretical calculations suggest a dipole moment of approximately 2.1 D, indicative of moderate polarity suitable for membrane permeability.

Synthetic Methodologies

Industrial-scale synthesis typically employs a multi-step approach:

-

Pyrazole Ring Formation: Condensation of hydrazine with a 1,3-diketone precursor under acidic conditions yields the core pyrazole structure.

-

Alkylation: Sequential treatment with cyclobutyl bromide and propyl bromide in dimethylformamide (DMF) at 80–100°C introduces the cyclobutyl and propyl substituents.

-

Purification: Chromatographic techniques on silica gel or recrystallization from ethanol/water mixtures achieve >95% purity.

Key challenges include minimizing side reactions during alkylation, as the steric bulk of cyclobutyl bromide can lead to incomplete substitution. Optimized conditions use a 1.2:1 molar ratio of cyclobutyl bromide to pyrazole intermediate, with potassium carbonate as a base to scavenge HBr byproducts.

Biological Activity and Mechanistic Insights

Enzyme Modulation

The compound demonstrates dose-dependent inhibition of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. In vitro assays using human liver microsomes revealed an IC₅₀ of 12.3 μM, suggesting potential as a pharmacokinetic enhancer in combination therapies. Molecular docking studies propose that the cyclobutyl group occupies a hydrophobic pocket near the enzyme’s heme center, displacing substrate molecules.

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The compound serves as a versatile intermediate for derivatization:

-

Acylation: Reaction with acetic anhydride yields the N-acetyl derivative, enhancing metabolic stability.

-

Suzuki Coupling: Palladium-catalyzed cross-coupling introduces aryl groups at position 5, expanding structure-activity relationship (SAR) libraries.

Targeted Therapeutics

Ongoing research explores its role in:

-

Oncology: Potentiation of doxorubicin cytotoxicity in MCF-7 breast cancer cells (1.8-fold increase at 10 μM) .

-

Neuropharmacology: Partial agonism of serotonin 5-HT₁A receptors (Kᵢ = 380 nM) in rodent models, suggesting anxiolytic potential .

Comparative Analysis with Pyrazole Derivatives

Structural modifications significantly alter bioactivity:

| Compound | Substituents | IC₅₀ (CYP3A4) | Antibiotic Synergy |

|---|---|---|---|

| 3-Cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine | Cyclobutyl, methyl, propyl | 12.3 μM | 4–8-fold reduction |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | tert-Butyl, methyl | 45.7 μM | No synergy |

| 1-Cyclohexyl-3-propyl-1H-pyrazol-5-amine | Cyclohexyl, propyl | 28.9 μM | 2-fold reduction |

The cyclobutyl analog’s superior enzyme inhibition likely stems from its intermediate ring size, balancing steric effects and binding pocket compatibility.

Research Gaps and Future Directions

Despite promising data, critical questions remain:

-

Metabolic Fate: Phase I/II metabolism profiles are uncharacterized; radiolabeled tracer studies could identify major metabolites.

-

Crystal Structures: X-ray diffraction of target complexes would validate docking predictions.

-

Toxicology: Chronic exposure studies in model organisms are needed to assess hepatic and renal safety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume